molecular formula C15H9ClN2O2 B12623544 2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one CAS No. 918897-93-5

2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one

Cat. No.: B12623544
CAS No.: 918897-93-5
M. Wt: 284.69 g/mol
InChI Key: SEECWYITQNRJAE-UHFFFAOYSA-N
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Description

2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one is a complex organic compound belonging to the class of benzopyranoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions are often more complex derivatives with potential pharmacological properties .

Scientific Research Applications

2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one can be compared with other benzopyranoquinoxaline derivatives, such as:

The uniqueness of 2-Chloro-7,12-dihydro-6H-1benzopyrano[3,4-b]quinoxalin-6-one lies in its specific chlorine substitution and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

918897-93-5

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

IUPAC Name

2-chloro-7,12-dihydrochromeno[4,3-b]quinoxalin-6-one

InChI

InChI=1S/C15H9ClN2O2/c16-8-5-6-12-9(7-8)13-14(15(19)20-12)18-11-4-2-1-3-10(11)17-13/h1-7,17-18H

InChI Key

SEECWYITQNRJAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=O)OC4=C3C=C(C=C4)Cl

Origin of Product

United States

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